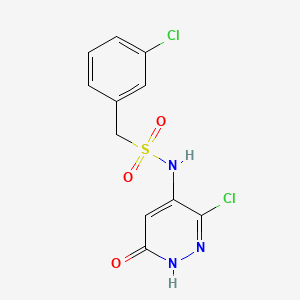![molecular formula C12H10Cl2N2O2 B13684255 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one CAS No. 92574-75-9](/img/structure/B13684255.png)
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a pyridazinone ring, which is further substituted with two chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves several steps. One common method includes the reaction of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridazinone ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one can be compared with other similar compounds such as:
2-[(Benzyloxy)methyl]-4-chloropyridazin-3(2H)-one: This compound has only one chlorine atom, which may result in different reactivity and biological activity.
2-[(Benzyloxy)methyl]-4,5-dimethylpyridazin-3(2H)-one: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s chemical properties and applications.
Eigenschaften
CAS-Nummer |
92574-75-9 |
|---|---|
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
4,5-dichloro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI-Schlüssel |
HMPOUYCZGZBFOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)


![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)



![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)


![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)



